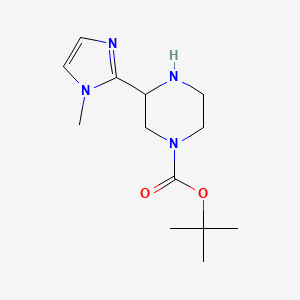
tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate
Overview
Description
“tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes a piperazine ring and a tert-butyl group .
Synthesis Analysis
Imidazole-containing compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis of such compounds often involves the use of reagents and conditions such as formic acid, acetic anhydride, and various temperatures .Molecular Structure Analysis
The molecular formula of “this compound” is C13H22N4O2, and its molecular weight is 266.35 . It contains an imidazole ring, a piperazine ring, and a tert-butyl group .Chemical Reactions Analysis
Imidazole-containing compounds like “this compound” can undergo various chemical reactions. For instance, they can participate in Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 266.35 and a molecular formula of C13H22N4O2 .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A range of studies has focused on the synthesis and characterization of piperazine derivatives, including tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate. These derivatives are synthesized through various chemical reactions, with their structures confirmed by spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis. For instance, the synthesis of related compounds involves condensation reactions and is characterized by X-ray diffraction studies to confirm their crystal structures (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis : The crystal and molecular structures of certain piperazine derivatives have been reported, providing insights into their chemical behavior and potential applications. This includes detailed analyses of bond lengths, angles, and configurations (Mamat, Flemming, Köckerling, 2012).
Biological Evaluation and Potential Applications
Antibacterial and Anthelmintic Activities : Some derivatives have been screened for their in vitro antibacterial and anthelmintic activities. While certain compounds exhibit moderate anthelmintic activity, their antibacterial effects are generally poor, suggesting specific applications in parasitic treatments rather than broad-spectrum antibacterial uses (Sanjeevarayappa et al., 2015).
Antitubercular Agents : Compounds synthesized from this compound derivatives have shown potent antitubercular activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for tuberculosis treatment (Jallapally et al., 2014).
Anticorrosive Behavior : The derivatives have also been investigated for their anticorrosive properties, particularly in protecting carbon steel in corrosive environments. This application is critical in industrial settings where corrosion resistance is essential for maintaining the integrity of metal structures and components (Praveen et al., 2021).
Safety and Hazards
While specific safety and hazard information for “tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate” is not available, it is generally recommended to avoid breathing mist, gas, or vapors of such compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future directions for “tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate” and similar compounds involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole-containing compounds, they are likely to continue to be important synthons in the development of new drugs .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be handled in a well-ventilated place and that it should be stored at room temperature .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in this compound is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, the imidazole moiety can coordinate with metal ions in metalloenzymes, thereby influencing their catalytic activity. Additionally, the piperazine ring can interact with receptors and transporters, modulating their function. These interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and coordination bonds .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it can alter cellular metabolism by inhibiting or activating metabolic enzymes. These effects collectively contribute to changes in cell function, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The imidazole ring can bind to active sites of enzymes, either inhibiting or activating their activity. This binding often involves coordination with metal ions or hydrogen bonding with amino acid residues. Additionally, the piperazine ring can interact with receptor proteins, altering their conformation and function. These interactions can lead to changes in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, it may undergo degradation, leading to the formation of by-products that can have different biochemical activities. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage, inflammation, and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biochemical activities. The compound can also interact with cofactors, influencing metabolic flux and altering the levels of key metabolites. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells by specific transporters or bind to intracellular proteins that facilitate its distribution. These processes are crucial for its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization can influence its activity and function, as interactions with specific biomolecules in these compartments can modulate its effects on cellular processes .
Properties
IUPAC Name |
tert-butyl 3-(1-methylimidazol-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-14-10(9-17)11-15-5-7-16(11)4/h5,7,10,14H,6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYZRQSWXCLPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702031-71-7 | |
| Record name | tert-butyl 3-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


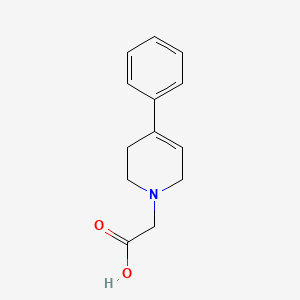

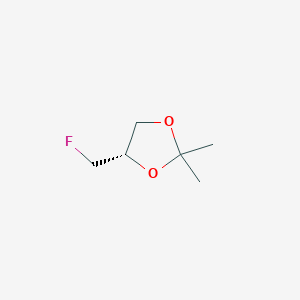
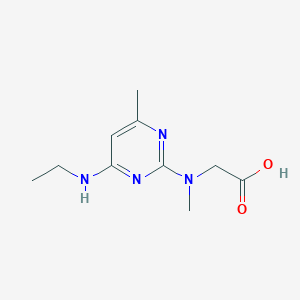
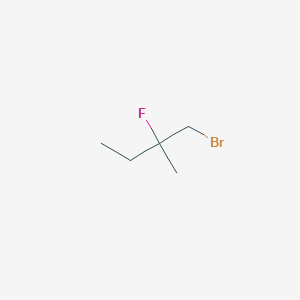
![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)
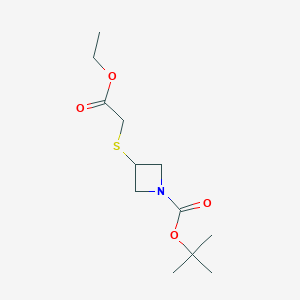



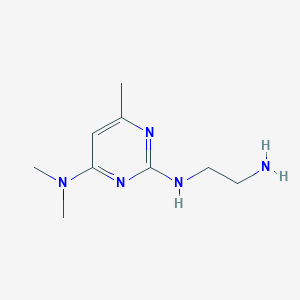
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)

